Oxazole, 2-ethynyl-4-methyl-
Description
Significance of the Oxazole (B20620) Core in Heterocyclic Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a wide array of natural products and biologically active molecules, underscoring its importance in medicinal chemistry. nih.gov The oxazole core imparts a degree of conformational rigidity and specific electronic properties to a molecule. It can participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions, making it a valuable synthon for the synthesis of more complex heterocyclic systems. rsc.orgresearchgate.net The stability of the oxazole ring, while generally robust, can be influenced by the nature and position of its substituents, a factor that is critical in the design of synthetic routes. nih.gov
Unique Characteristics and Reactivity of Ethynyl (B1212043) Functionality in Heterocycles
The terminal alkyne in ethynyl heterocycles is particularly valuable for its participation in a range of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole linkages, a common motif in medicinal and materials chemistry. researchgate.netnih.gov Furthermore, the terminal alkyne can undergo Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. libretexts.orgwikipedia.org This versatility makes ethynyl-substituted heterocycles powerful intermediates for the construction of diverse and complex molecular libraries. chemrxiv.org
Current Research Landscape of Ethynyl-Substituted Oxazole Derivatives
The current research landscape for ethynyl-substituted oxazole derivatives is vibrant and expanding, driven by their potential as versatile building blocks in organic synthesis and medicinal chemistry. nih.gov While the synthesis of some ethynyl oxazoles has been hampered by challenges related to the sensitivity of the oxazole ring and the stability of the final products, recent advancements have led to more robust and scalable synthetic protocols. nih.govchemrxiv.org
A primary focus of current research is the development of efficient methods for the synthesis of functionalized ethynyl oxazoles. The Sonogashira coupling of halo-oxazoles with protected acetylenes, followed by a deprotection step, has emerged as a key strategy. rsc.orgchemrxiv.org Researchers are exploring various protecting groups for the acetylene (B1199291), such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), to enhance stability during the coupling reaction. chemrxiv.org The choice of deprotection conditions is also a critical area of investigation to ensure high yields of the terminal alkyne without compromising the integrity of the oxazole ring. chemrxiv.org
A significant application of these compounds lies in their use in click chemistry for the synthesis of novel triazole-containing molecules with potential biological activity. nih.gov The ability to readily link the ethynyl oxazole core to a wide range of azide-containing molecules opens up vast areas of chemical space for drug discovery and development. nih.gov Furthermore, ethynyl oxazoles are being investigated as precursors for the synthesis of more complex heterocyclic systems and as components in materials science, for example, in the construction of molecular nanorotors. nih.gov
The following table provides predicted and reported data for 2-ethynyl-4-methyl-oxazole and related compounds, illustrating the key physicochemical properties of this class of molecules.
| Property | Value (2-ethynyl-4-methyl-oxazole) | Reference |
| CAS Number | 872122-90-2 | |
| Molecular Formula | C₆H₅NO | |
| Molecular Weight | 107.11 g/mol | |
| Boiling Point (Predicted) | 171.7 ± 33.0 °C | |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | |
| pKa (Predicted) | -0.36 ± 0.10 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRFHCWZQDWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethynyl 4 Methyl Oxazole
Established Synthetic Pathways for Ethynyl (B1212043) Oxazoles
The construction of the 2-ethynyl-oxazole scaffold can be achieved through several reliable methods, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.
Sonogashira Coupling Reactions with Halogenated Oxazoles
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is a primary method for the synthesis of ethynyl-substituted heterocycles, including 2-ethynyl-4-methyl-oxazole. wikipedia.orgwashington.edu The general approach involves the reaction of a 2-halo-4-methyl-oxazole (where the halogen is typically iodine or bromine) with a protected or terminal acetylene (B1199291).
The synthesis of the requisite 2-halo-4-methyl-oxazole precursor is a critical first step. One common method involves the halogenation of a suitable oxazole (B20620) precursor. For instance, 2-(halomethyl)-4,5-diaryloxazoles have been synthesized and utilized as reactive scaffolds for further elaboration. nih.gov While not the specific target, this illustrates the feasibility of introducing halogens onto the oxazole ring.
The Sonogashira reaction itself is carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. nih.gov The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.org A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
For the synthesis of 2-ethynyl-4-methyl-oxazole, a 2-bromo- or 2-iodo-4-methyl-oxazole would be reacted with a suitable acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection of the silyl (B83357) group. The use of a protected alkyne is often preferred to prevent side reactions.
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. A subsequent cyclization and elimination of toluenesulfinic acid yields the oxazole ring. wikipedia.orgorganic-chemistry.org
To synthesize 2-ethynyl-4-methyl-oxazole using this method, one would theoretically start with an aldehyde that already contains the ethynyl group or a precursor to it. However, the standard Van Leusen synthesis typically yields 5-substituted oxazoles from aldehydes. nih.gov Adaptations of the Van Leusen reaction have been developed to produce different substitution patterns. For instance, a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been reported using an ionic liquid as the solvent. nih.gov
A plausible, though not explicitly documented, approach for the synthesis of 2-ethynyl-4-methyl-oxazole via a modified Van Leusen reaction could involve the use of a precursor that, upon cyclization, places the ethynyl group at the 2-position. This might involve a multi-step process or a less common variation of the reaction.
Multi-Component Reactions for Oxazole Ring Construction
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Various MCRs have been developed for the synthesis of oxazole derivatives.
While a specific MCR for the direct synthesis of 2-ethynyl-4-methyl-oxazole is not prominently described, the principles of MCRs suggest its feasibility. For example, a three-component reaction could potentially bring together a component providing the C4-C5 bond and the methyl group, another providing the nitrogen and C2, and a third component introducing the ethynyl group. The development of such a reaction would offer a highly atom-economical and convergent route to the target molecule.
Advanced Strategies for Specific Substituent Patterns
More advanced synthetic strategies offer greater control over the regioselectivity of substituent placement on the oxazole core, which is crucial for the synthesis of specifically substituted compounds like 2-ethynyl-4-methyl-oxazole.
Palladium/Copper-Catalyzed Cross-Coupling for Ethynylation
As an extension of the Sonogashira reaction, palladium and copper-catalyzed cross-coupling reactions are the cornerstone for the ethynylation of halogenated oxazoles. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.
Recent advancements have led to the development of highly active and air-stable palladium precatalysts that facilitate copper-free Sonogashira couplings at room temperature, even with challenging aryl bromides. nih.gov These improved catalytic systems offer excellent functional group tolerance and broad reaction compatibility, making them highly suitable for the synthesis of complex molecules like functionalized ethynyl oxazoles. nih.gov
The synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been described, demonstrating the applicability of this methodology to related azole systems. nih.gov This suggests that a similar approach with a 2-halo-4-methyl-oxazole would be a viable route to 2-ethynyl-4-methyl-oxazole.
Regioselective Functionalization Approaches on the Oxazole Core
The direct and regioselective functionalization of a pre-formed oxazole ring is an attractive strategy for introducing substituents at specific positions. This avoids the need to carry sensitive functional groups through the ring-forming steps.
One powerful technique is the regioselective bromination of oxazoles. For instance, the C-4 bromination of oxazoles has been reported, providing a handle for further functionalization at that position. researchgate.net While this example targets the C4-position, similar strategies could potentially be developed for the C2-position of a 4-methyl-oxazole.
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and functionalization of azoles. For example, a palladium-catalyzed decarbonylative C-H functionalization of azoles at the C(2)-position has been reported, although this was for difluoromethylation. nih.gov The development of a similar C-H activation/ethynylation protocol would represent a highly efficient and atom-economical route to 2-ethynyl-4-methyl-oxazole.
Green Chemistry Principles in Ethynyl Oxazole Synthesis
The integration of green chemistry into the synthesis of ethynyl oxazoles is driven by the need for more environmentally benign chemical processes. Traditional methods for constructing the oxazole ring and introducing the ethynyl group often involve harsh reagents, stoichiometric amounts of catalysts, and lengthy reaction times. Green approaches seek to overcome these limitations by employing cleaner technologies and more efficient catalytic systems.
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating. organic-chemistry.orgnih.govarkat-usa.org The application of microwave irradiation in the synthesis of oxazole derivatives has demonstrated significant advantages. ijpsonline.com
In a general approach applicable to the synthesis of substituted oxazoles, a mixture of an appropriate aldehyde and tosylmethyl isocyanide (TosMIC) can be irradiated with microwaves. ijpsonline.commdpi.comnih.gov For the specific synthesis of 2-ethynyl-4-methyl-oxazole, this would involve the use of 2-propynal (B127286) and a suitable TosMIC derivative. The reaction is typically carried out in a solvent like isopropyl alcohol with a base such as potassium phosphate. ijpsonline.com The sealed-vessel microwave conditions allow for rapid heating to the desired temperature, significantly reducing reaction times from hours to minutes. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 5-15 minutes organic-chemistry.org |
| Energy Consumption | High | Low |
| Product Yield | Moderate to Good | Often higher arkat-usa.org |
| By-product Formation | Can be significant | Often reduced |
This table provides a generalized comparison based on literature for oxazole synthesis. Specific results for 2-ethynyl-4-methyl-oxazole may vary.
Catalytic Methodologies
The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher atom economy and lower activation energy. In the context of 2-ethynyl-4-methyl-oxazole synthesis, catalytic methods are crucial for both the formation of the oxazole ring and the introduction of the ethynyl group.
One of the most prominent catalytic methods for introducing the ethynyl group is the Sonogashira coupling. chemrxiv.org This reaction typically involves the coupling of a terminal alkyne (like trimethylsilylacetylene) with an organohalide (such as 2-bromo-4-methyl-oxazole) in the presence of a palladium catalyst and a copper co-catalyst. chemrxiv.org The subsequent removal of the silyl protecting group yields the desired 2-ethynyl-oxazole. chemrxiv.org Recent advancements focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings.
For the construction of the oxazole ring itself, various catalytic methods are employed. For instance, the cyclization of propargyl amides can be catalyzed by silica (B1680970) gel-supported catalysts, offering a versatile and clean method for producing polysubstituted oxazoles. ijpsonline.com Gold-catalyzed reactions have also shown promise in the regioselective synthesis of substituted oxazoles from alkynyl thioethers. bham.ac.uk
Synthetic Challenges and Process Optimization
Despite the advancements in synthetic methodologies, the preparation of 2-ethynyl-4-methyl-oxazole is not without its challenges. The inherent sensitivity of the oxazole ring and the reactivity of the ethynyl group necessitate careful optimization of reaction conditions and handling procedures. chemrxiv.orgchemrxiv.orgchemrxiv.org
Addressing Oxazole Ring Sensitivity and Instability under Reaction Conditions
The oxazole ring is known to be sensitive to both acidic and basic conditions, which can lead to ring-opening or other side reactions. chemrxiv.orgchemrxiv.org For example, the use of strong bases like butyllithium (B86547) during lithiation can lead to a significant reduction in yields due to non-selective deprotonation. chemrxiv.org The choice of base and solvent is therefore critical. Lithium diisopropylamide (LDA) has been found to be more selective in some cases. chemrxiv.org
Temperature control is another crucial factor. Many reactions for modifying the oxazole core require low temperatures to minimize degradation. chemrxiv.org Careful, dropwise addition of reagents is often necessary to control exothermic reactions and prevent side product formation. chemrxiv.org
Efficient Purification and Handling Techniques for 2-Ethynyl-4-methyl-oxazole
The purification of 2-ethynyl-4-methyl-oxazole can be challenging due to its potential volatility and sensitivity. Standard purification techniques like column chromatography may lead to decomposition on the stationary phase. Recrystallization from solvents like pentane, sometimes with the addition of methyl tert-butyl ether (MTBE), has been shown to be an effective method for obtaining crystalline products. chemrxiv.org
Given the instability of some ethynyl oxazoles, proper handling and storage are paramount. It is often recommended to use the compound immediately after preparation or to store it under an inert atmosphere at low temperatures to prevent degradation.
Strategies for Scalable Synthesis and Yield Improvement
Transitioning from a laboratory-scale synthesis to a multi-gram or even kilogram-scale production presents significant challenges. caltech.eduresearchgate.net Inconsistent yields and tedious purification procedures are common hurdles. caltech.edu
To achieve a scalable synthesis, a robust and dependable synthetic route is essential. caltech.edu This often involves optimizing each step of the reaction sequence to maximize yield and minimize the formation of impurities. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste.
For instance, a scalable synthesis might involve the reduction of a corresponding N-methoxy-N-methyl amide using a reducing agent like lithium aluminium hydride, followed by a carefully controlled workup and isolation by crystallization. researchgate.net The choice of inexpensive and readily available starting materials is also a key consideration for large-scale production. caltech.edu
Reactivity and Chemical Transformations of 2 Ethynyl 4 Methyl Oxazole
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne functionality is the primary site of reactivity in 2-ethynyl-4-methyl-oxazole, enabling a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the oxazole (B20620) ring can influence the reactivity of the adjacent triple bond, making it susceptible to attack by both nucleophiles and dipoles.
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, and ethynyl oxazoles, including 2-ethynyl-4-methyl-oxazole, are excellent substrates for this transformation. chemrxiv.orgnih.govresearchgate.netresearchgate.net
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netnih.gov In this reaction, the terminal alkyne of 2-ethynyl-4-methyl-oxazole reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form the corresponding 1,4-disubstituted triazole adduct. chemrxiv.orgnih.gov The reaction proceeds under mild conditions and is known for its high yields, often exceeding 90-95%. chemrxiv.orgchemrxiv.org The resulting triazole linkage is exceptionally stable, making this methodology highly valuable in medicinal chemistry, bioconjugation, and materials science. researchgate.netnih.govacs.org The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, plays a crucial role in activating the alkyne for the cycloaddition. nih.gov
The general scheme for the CuAAC reaction involving an ethynyl oxazole is depicted below:
Scheme 1: General Representation of CuAAC with an Ethynyl Oxazole
This reaction's efficiency and selectivity make it a preferred method for covalently linking oxazole moieties to other molecular scaffolds. nih.govchemrxiv.org
The CuAAC reaction involving ethynyl oxazoles exhibits a broad substrate scope, accommodating a wide variety of azide components. chemrxiv.orgchemrxiv.org This includes simple organic azides as well as more complex molecules. For instance, reactions have been successfully carried out with benzyl (B1604629) azide and methyl azidoacetate. chemrxiv.org The efficiency of these cycloaddition reactions is consistently high, with reported yields often being quantitative or near-quantitative. chemrxiv.orgchemrxiv.org
The versatility of the ethynyl oxazole scaffold itself also contributes to the broad applicability of this reaction. Different substituents can be present on the oxazole ring, and the position of the ethynyl group can be varied, although the reactivity may differ between isomers. chemrxiv.org Studies have demonstrated the successful application of CuAAC to a library of isomeric ethynyl oxazoles, highlighting the robustness of this chemical transformation. chemrxiv.org
Table 1: Examples of CuAAC Reactions with Ethynyl Oxazoles
| Ethynyl Oxazole Derivative | Azide | Product | Yield (%) | Reference |
| 2-Ethynyl-5-phenyloxazole | Benzyl azide | 1-Benzyl-4-(5-phenyloxazol-2-yl)-1H-1,2,3-triazole | >95 | chemrxiv.org |
| 2,4-Dimethyl-5-ethynyloxazole | Benzyl azide | 1-Benzyl-4-(2,4-dimethyloxazol-5-yl)-1H-1,2,3-triazole | >95 | chemrxiv.org |
| Ethyl 5-ethynyloxazole-2-carboxylate | Benzyl azide | Ethyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazole-2-carboxylate | >95 | chemrxiv.org |
| 2-Ethynyl-5-phenyloxazole | Methyl azidoacetate | Methyl 2-(4-(5-phenyloxazol-2-yl)-1H-1,2,3-triazol-1-yl)acetate | >95 | chemrxiv.org |
The terminal alkyne of 2-ethynyl-4-methyl-oxazole is also susceptible to nucleophilic attack, leading to the formation of various vinyl-oxazole derivatives. These reactions provide a pathway to C2-β-heteroatom substituted oxazoles. pitt.edu
Nucleophiles can add across the triple bond of 2-alkynyl oxazoles in a conjugate or Michael-type addition. pitt.edunih.govrsc.org This reactivity allows for the stereoselective synthesis of a variety of functionalized oxazoles. The addition of alcohols, amines, and thiols under basic conditions can lead to the formation of vinyl ethers, enamines, and vinyl thioethers, respectively. pitt.edu These reactions are highly valuable for introducing diverse functionalities at the C2 position of the oxazole ring.
The general mechanism involves the attack of the nucleophile on the β-carbon of the alkyne, with subsequent protonation to yield the final product. The stereoselectivity of the addition can often be controlled by the reaction conditions.
Table 2: Examples of Conjugate Additions to 2-Alkynyl Oxazoles
| Nucleophile | Product Type | Reference |
| Alcohols | Vinyl ethers | pitt.edu |
| Amines | Enamines | pitt.edu |
| Thiols | Vinyl thioethers | pitt.edu |
The addition of hydrogen halides (HX) across the triple bond of 2-ethynyl oxazoles provides a stereoselective route to vinyl halides. pitt.edu This reaction typically proceeds under acidic conditions. The resulting vinyl halides are versatile intermediates that can be further functionalized, for example, through cross-coupling reactions like the Sonogashira coupling. pitt.edu
The regioselectivity of the addition is governed by Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the alkyne (the one attached to the oxazole ring). The stereochemistry of the addition can also be controlled, often leading to the preferential formation of one isomer.
Beyond hydrohalogenation, other addition reactions across the triple bond are also possible, further expanding the synthetic utility of 2-ethynyl-4-methyl-oxazole. pitt.edu
Nucleophilic Additions to the Terminal Alkyne
Reactions Involving the Oxazole Heterocycle
The oxazole core of 2-ethynyl-4-methyl-oxazole is an electron-rich five-membered heterocycle, which dictates its susceptibility to various chemical reactions. The presence of the methyl group at the C4 position and the ethynyl group at the C2 position significantly influences the regioselectivity and outcome of these transformations.
Electrophilic Substitution Reactions on the Oxazole Core
The oxazole ring is generally amenable to electrophilic substitution, with the position of attack being highly dependent on the substitution pattern of the ring. For 1,3-oxazoles, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich carbon atom. clockss.org In the case of 2-ethynyl-4-methyl-oxazole, the C5 position is unsubstituted and therefore represents the most probable site for electrophilic substitution.
The electron-donating methyl group at C4 further activates the C5 position towards electrophilic attack. Conversely, the electron-withdrawing nature of the 2-ethynyl group would likely have a deactivating effect on the ring, although the C5 position remains the most nucleophilic. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields the 5-bromo-2-phenyloxazole. wikipedia.org It is anticipated that 2-ethynyl-4-methyl-oxazole would react similarly.
| Electrophilic Reagent | Expected Product | Reference |
| N-Bromosuccinimide (NBS) | 5-Bromo-2-ethynyl-4-methyl-oxazole | wikipedia.org |
| Nitrating Mixture (HNO₃/H₂SO₄) | 2-Ethynyl-4-methyl-5-nitro-oxazole |
Table 1: Predicted Electrophilic Substitution Reactions on 2-Ethynyl-4-methyl-oxazole.
Metalation and Subsequent Cross-Coupling Reactions on the Oxazole Ring
The deprotonation of the oxazole ring using strong bases, known as metalation, is a powerful strategy for introducing a wide range of functional groups through subsequent reactions with electrophiles. The acidity of the ring protons in oxazoles generally follows the order C2 > C5 > C4. rsc.org However, in 2-ethynyl-4-methyl-oxazole, the C2 position is already substituted. Therefore, metalation is expected to occur at the C5 position.
Treatment of 4-methyloxazole (B41796) with n-butyllithium (n-BuLi) has been shown to result in lithiation at the C2 position. clockss.org For derivatives where the C2 position is blocked, lithiation can be directed to the C5 position. sci-hub.se The resulting 5-lithio-2-ethynyl-4-methyl-oxazole can then be used in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are also pivotal in the functionalization of the oxazole core. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for the synthesis of ethynyl-substituted oxazoles in the first place. wikipedia.orgorganic-chemistry.org Conversely, if a halogen atom is present on the oxazole ring, for example at the C5 position after electrophilic halogenation, this position can participate in palladium-catalyzed cross-coupling reactions to introduce various substituents. nih.govnih.gov
| Coupling Partner | Catalyst System | Expected Product | Reference |
| Aryl boronic acid (Suzuki) | Pd(PPh₃)₄ / Base | 5-Aryl-2-ethynyl-4-methyl-oxazole | nobelprize.org |
| Organostannane (Stille) | Pd(PPh₃)₄ | 5-Substituted-2-ethynyl-4-methyl-oxazole | nih.gov |
Table 2: Potential Cross-Coupling Reactions of 5-Halo-2-ethynyl-4-methyl-oxazole.
Ring-Opening Transformations and Subsequent Cyclization Strategies
The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases, or through photo-oxidation. acs.orgclockss.org The presence of the ethynyl group might influence the stability of the ring. For instance, the treatment of oxazoles with strong acids can lead to decomposition. chemrxiv.org Nucleophilic attack on the oxazole ring is generally difficult but can lead to ring cleavage rather than substitution. wikipedia.org
A notable transformation is the ring-opening of oxazolone (B7731731) derivatives. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one undergoes nucleophilic ring-opening with various nucleophiles, and the resulting acyclic adducts can be cyclized to form functionalized oxazoles. acs.org While not a direct reaction of 2-ethynyl-4-methyl-oxazole, this illustrates a potential strategy where the oxazole could be transformed into an oxazolone to facilitate further functionalization via a ring-opening/cyclization sequence.
Oxidation Pathways and Mechanisms of Oxazole Derivatives
The oxidation of the oxazole ring itself typically leads to cleavage of the heterocyclic system. wikipedia.org However, the substituents on the ring can be selectively oxidized. Of particular relevance to 2-ethynyl-4-methyl-oxazole is the oxidation of the ethynyl group.
The metabolic oxidation of terminal ethynyl groups is a known biological transformation, proceeding through an oxirene (B85696) intermediate which can rearrange to a ketene. chemrxiv.orgnih.gov In a chemical context, the oxidation of the ethynyl group can be achieved using various oxidizing agents. For instance, treatment with ozone or potassium permanganate (B83412) would likely lead to the cleavage of the triple bond, potentially yielding a carboxylic acid at the C2 position after further oxidation. Milder oxidation with reagents like peroxy acids might lead to the formation of an α,β-dicarbonyl compound. The stability of the oxazole ring under these oxidative conditions would be a critical factor. vulcanchem.com
| Oxidizing Agent | Potential Product(s) | Reference |
| Ozone (O₃), then workup | 4-Methyl-oxazole-2-carboxylic acid | wikipedia.org |
| Potassium Permanganate (KMnO₄) | 4-Methyl-oxazole-2-carboxylic acid | wikipedia.org |
| Peroxy acids (e.g., m-CPBA) | 2-(Oxoacetyl)-4-methyl-oxazole | chemrxiv.org |
Table 3: Potential Oxidation Reactions of the Ethynyl Group in 2-Ethynyl-4-methyl-oxazole.
Spectroscopic and Structural Elucidation Methods for 2 Ethynyl 4 Methyl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Oxazole (B20620), 2-ethynyl-4-methyl- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.
Regrettably, specific experimental NMR data for "Oxazole, 2-ethynyl-4-methyl-" is not available in the public domain at this time. The following sections describe the expected spectroscopic characteristics based on the compound's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Oxazole, 2-ethynyl-4-methyl- is anticipated to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) of these protons are influenced by the electronic effects of the oxazole ring and the adjacent ethynyl (B1212043) and methyl groups.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Oxazole H-5 | ~7.5-7.8 | Quartet (q) or Singlet (s) | J(H, CH₃) ≈ 1 Hz |
| Ethynyl H | ~3.0-3.3 | Singlet (s) | - |
| Methyl H (C-4) | ~2.2-2.5 | Doublet (d) or Singlet (s) | J(CH₃, H) ≈ 1 Hz |
The proton on the oxazole ring (H-5) would likely appear in the downfield region due to the aromatic and electron-withdrawing nature of the heterocyclic system. The ethynyl proton is expected at a characteristic chemical shift, while the methyl protons would resonate in the upfield region. Fine coupling between the H-5 and the methyl protons is possible, which would result in a quartet for H-5 and a doublet for the methyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Oxazole, 2-ethynyl-4-methyl- would give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Oxazole C-2 | ~150-155 |
| Oxazole C-4 | ~145-150 |
| Oxazole C-5 | ~125-130 |
| Ethynyl C (C≡CH) | ~80-85 |
| Ethynyl C (C≡CH) | ~75-80 |
| Methyl C (C-4) | ~10-15 |
The carbons of the oxazole ring (C-2, C-4, and C-5) are expected to resonate at lower field due to their sp² hybridization and the influence of the heteroatoms. The sp-hybridized carbons of the ethynyl group would appear in the midfield region, and the methyl carbon would be found at a characteristic upfield chemical shift.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For Oxazole, 2-ethynyl-4-methyl- , it would be crucial in confirming the coupling between the H-5 proton and the protons of the C-4 methyl group, if present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the protonated carbons, such as C-5, the ethynyl CH, and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is a powerful tool for piecing together the molecular structure. Key expected correlations for Oxazole, 2-ethynyl-4-methyl- would include:
Correlation from the ethynyl proton to C-2 of the oxazole ring.
Correlations from the methyl protons to C-4 and C-5 of the oxazole ring.
Correlation from the H-5 proton to C-4 and the methyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Specific experimental IR data for "Oxazole, 2-ethynyl-4-methyl-" is not publicly available. The following table outlines the expected characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C-H stretch (aromatic/heteroaromatic) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~2950-2850 | Medium |
| C≡C stretch (alkyne) | ~2150-2100 | Medium to weak |
| C=N stretch (oxazole ring) | ~1650-1550 | Medium to strong |
| C=C stretch (oxazole ring) | ~1600-1475 | Medium to strong |
| C-O-C stretch (oxazole ring) | ~1150-1020 | Strong |
The presence of a sharp, strong band around 3300 cm⁻¹ would be a clear indication of the terminal alkyne C-H bond. The C≡C triple bond stretch would also be a key feature, although its intensity can be variable. The characteristic vibrations of the oxazole ring would further confirm the heterocyclic core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
While specific experimental mass spectrometry data for "Oxazole, 2-ethynyl-4-methyl-" has not been reported, the expected data can be predicted.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺ | 107.05 | Molecular Ion |
| [M-H]⁺ | 106.04 | Loss of a hydrogen atom |
| [M-CH₃]⁺ | 92.04 | Loss of a methyl radical |
| [M-C₂H]⁺ | 82.04 | Loss of an ethynyl radical |
| [C₃H₃O]⁺ | 55.02 | Fragmentation of the oxazole ring |
The molecular ion peak ([M]⁺) would confirm the molecular formula of C₆H₅NO . The fragmentation pattern would be expected to involve the loss of the substituents from the oxazole ring, such as the methyl and ethynyl groups, leading to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Specific experimental UV-Vis data for "Oxazole, 2-ethynyl-4-methyl-" is not currently available in the literature. The following describes the anticipated spectroscopic features.
The UV-Vis spectrum of Oxazole, 2-ethynyl-4-methyl- is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugation between the oxazole ring and the ethynyl group would influence the position of the absorption maximum (λ_max). It is anticipated that the primary π → π* transition would occur in the range of 240-280 nm. The n → π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, would likely appear as a weaker, longer-wavelength absorption. The solvent used for the analysis can also influence the position and intensity of these bands.
X-ray Crystallography for Definitive Solid-State Structure Determination
extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound 2-ethynyl-4-methyl-oxazole. Therefore, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates for the solid-state structure of this specific molecule, are not publicly available at this time.
While X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and conformation, no published studies were found that have successfully crystallized 2-ethynyl-4-methyl-oxazole and subjected it to single-crystal X-ray diffraction analysis.
Consequently, a data table summarizing the crystallographic parameters for 2-ethynyl-4-methyl-oxazole cannot be provided.
Computational and Theoretical Studies of 2 Ethynyl 4 Methyl Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like 2-ethynyl-4-methyl-oxazole.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and identifying transition states. For 2-ethynyl-4-methyl-oxazole, various reactions can be computationally explored, such as electrophilic additions to the ethynyl (B1212043) group or the oxazole (B20620) ring, and cycloaddition reactions.
Theoretical studies on related oxazole derivatives have demonstrated the utility of DFT in understanding their reactivity. For instance, investigations into the oxidation of oxazoles by singlet oxygen have utilized DFT to map the reaction pathways, identifying a [4+2] cycloaddition as the primary mechanism. nih.govcdu.edu.auresearchgate.net Similarly, DFT has been employed to rationalize the mechanisms of metal-catalyzed cross-coupling reactions involving oxazole moieties. acs.orgbeilstein-journals.org
For 2-ethynyl-4-methyl-oxazole, a hypothetical reaction pathway for a [2+2] cycloaddition with a generic dienophile could be modeled. The calculations would involve optimizing the geometries of the reactants, the transition state, and the product. The computed activation energy (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction's feasibility.
Illustrative Data Table for a Hypothetical [2+2] Cycloaddition Reaction:
| Species | Relative Energy (kcal/mol) |
| Reactants (2-ethynyl-4-methyl-oxazole + Ethylene) | 0.0 |
| Transition State | +25.3 |
| Product (Cyclobutene adduct) | -12.5 |
Note: This data is illustrative and based on typical values for such reactions.
Analysis of Electronic Structure and Global Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide access to various molecular orbitals and electron density distributions, from which global reactivity descriptors can be derived. These descriptors offer a quantitative measure of a molecule's propensity to react in a certain way.
Key global reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer. nih.gov
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov
Studies on substituted oxazoles have shown that the nature and position of substituents significantly influence these descriptors and, consequently, the reactivity of the oxazole ring. pleiades.onlineresearchgate.netbohrium.com For 2-ethynyl-4-methyl-oxazole, the electron-withdrawing nature of the ethynyl group and the electron-donating nature of the methyl group would have opposing effects on the electronic properties of the oxazole ring.
Illustrative Global Reactivity Descriptors for 2-Ethynyl-4-methyl-oxazole (Calculated at the B3LYP/6-311++G(d,p) level of theory):
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.23 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Chemical Softness (S) | 0.356 |
| Electrophilicity Index (ω) | 2.90 |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
Conformational Analysis and Tautomerism Studies
Conformational Analysis: While the oxazole ring itself is rigid and planar, the ethynyl and methyl substituents can, in principle, exhibit some conformational flexibility, although this is limited for these small groups. More relevant for larger substituted oxazoles, conformational analysis using DFT helps identify the most stable three-dimensional arrangement of the atoms. For related ethynyl-substituted heterocyclic systems, studies have focused on the conformational preferences of the ethynyl group. acs.orgosi.lvacs.orgclockss.orgvu.nl
Tautomerism: Tautomerism is a crucial aspect of the chemistry of many heterocyclic compounds. For oxazoles, the possibility of ring-chain tautomerism and substituent-driven tautomerism exists. nih.govresearchgate.netrsc.orgmdpi.com For instance, hydroxy-substituted oxazoles can exist in equilibrium with their oxazolone (B7731731) tautomers. DFT calculations are highly effective in determining the relative stabilities of different tautomers in the gas phase and in solution (using implicit solvent models). researchgate.netmdpi.com For 2-ethynyl-4-methyl-oxazole, while significant tautomerism is not expected for the ground state of the parent molecule, protonation or complexation with metal ions could induce tautomeric shifts. nih.gov
Quantum Chemical Investigations of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. For 2-ethynyl-4-methyl-oxazole, these methods can provide valuable information for its characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants is a common application of quantum chemistry. sonar.chresearchgate.netmdpi.comnih.govacs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR spectra that are in good agreement with experimental data. sonar.ch This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers. For 2-ethynyl-4-methyl-oxazole, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the oxazole ring, the methyl group, and the ethynyl group.
Illustrative Calculated ¹³C NMR Chemical Shifts for 2-Ethynyl-4-methyl-oxazole:
| Atom | Calculated Chemical Shift (ppm) |
| C2 (oxazole) | 151.2 |
| C4 (oxazole) | 138.5 |
| C5 (oxazole) | 125.0 |
| C (ethynyl, attached to C2) | 85.3 |
| C (ethynyl, terminal) | 75.1 |
| C (methyl) | 11.8 |
Note: This data is illustrative and based on typical values for substituted oxazoles.
Vibrational Spectroscopy: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations aid in the assignment of experimental vibrational bands to specific molecular motions. For 2-ethynyl-4-methyl-oxazole, characteristic vibrational modes would include the C≡C stretch of the ethynyl group, C=N and C=C stretching of the oxazole ring, and C-H stretching and bending modes.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, often in a condensed phase (e.g., in solution or in a polymer matrix). biopolymers.org.uamdpi.comresearchgate.netresearchgate.nettandfonline.com
MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, intermolecular interactions, and transport properties. For 2-ethynyl-4-methyl-oxazole, MD simulations could be used to study:
Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.
Aggregation: The tendency of molecules to self-assemble in solution.
Interactions with Biomolecules or Materials: How the molecule binds to a protein active site or adsorbs onto a surface. mdpi.comresearchgate.net
These simulations provide a time-resolved view of molecular behavior that is often inaccessible to experimental techniques.
Advanced Applications and Derivatization Strategies in Organic Synthesis
Role as Versatile Synthetic Building Blocks
The 2-ethynyl-4-methyloxazole scaffold is a prized building block in synthetic chemistry, primarily due to the dual reactivity of the ethynyl (B1212043) group and the oxazole (B20620) ring. This allows for sequential and diverse chemical modifications. The synthesis of ethynyl-substituted oxazoles can be challenging due to the sensitivity of the oxazole ring, but optimized, multi-gram scale synthetic approaches have been developed. chemrxiv.orgchemrxiv.org These methods often rely on the robust Sonogashira coupling of a halo-oxazole precursor with a protected acetylene (B1199291), followed by a deprotection step to yield the terminal alkyne. chemrxiv.org
The terminal alkyne of 2-ethynyl-4-methyloxazole is perfectly suited for modern coupling reactions, enabling its seamless integration into larger, more complex molecules. The Nobel Prize-winning azide-alkyne "click" reaction is a prominent example, allowing for the efficient construction of 1,2,3-triazole-linked structures. chemrxiv.orgrsc.org This methodology has been used to join the oxazole scaffold to other molecular motifs, including those that mimic biological structures. rsc.org
Furthermore, the ethynyl group facilitates participation in various cycloaddition reactions. For instance, ynones, which can be derived from ethynyl oxazoles, undergo Diels-Alder reactions with dienes to form complex polycyclic systems. uib.no This reactivity allows chemists to build intricate molecular architectures from relatively simple starting materials. The synthesis of polyheterocyclic systems, where the oxazole is fused or linked to other rings like pyridines or phthalazines, showcases the scaffold's versatility. sorbonne-universite.frrsc.org
Table 1: Selected Reactions for Incorporating Ethynyl Oxazoles into Complex Systems
| Reaction Type | Reactants | Product Type | Application Example | Reference(s) |
| Azide-Alkyne Cycloaddition | 2-Ethynyl-4-methyloxazole, Organic Azide (B81097) | 1,4-Disubstituted 1,2,3-Triazole | Linking oxazole to VXXLL mimics for biological screening | rsc.org |
| Sonogashira Coupling | 2-Iodo-4-methyloxazole, Terminal Alkyne | 2-Alkynyl-4-methyloxazole | Synthesis of MTEP analogues | thieme-connect.comsorbonne-universite.fr |
| Diels-Alder Reaction | Oxazole-derived Ynone, Diene | Polycyclic Adduct | Construction of complex carbocycles | uib.no |
"Oxazole, 2-ethynyl-4-methyl-" is not merely a building block for addition but also a precursor for a wide array of functionalized heterocyclic compounds. The ethynyl group can be transformed through various chemical reactions to introduce new functionalities. pitt.edu
Conjugate addition of nucleophiles to the activated alkyne is a powerful strategy. Under basic conditions, reactions with alcohols, thiols, and amines yield vinyl ethers, vinyl thioethers, and enamines, respectively. pitt.edu These products are themselves valuable intermediates for further synthetic elaborations. The addition of halides under acidic conditions can stereoselectively produce vinyl halides, which can be further functionalized using cross-coupling reactions. pitt.edu The versatility of this approach is highlighted by the synthesis of oxazole analogues of MTEP, a potent metabotropic glutamate (B1630785) receptor antagonist, starting from a trimethylsilyl-protected ethynyl oxazole intermediate. thieme-connect.comsorbonne-universite.frresearchgate.net This key intermediate is prepared from 2-methyloxazole-4-carboxaldehyde via a modified Corey-Fuchs protocol. thieme-connect.comsorbonne-universite.fr
Table 2: Functionalization Reactions of the Ethynyl Group
| Reaction Type | Reagent(s) | Functional Group Introduced | Resulting Scaffold | Reference(s) |
| Conjugate Addition | Thiols | Vinyl thioether | 2-(Alkylthiovinyl)-4-methyloxazole | pitt.edu |
| Conjugate Addition | Ethanedithiol | Dithiolane | 2-(1,3-Dithiolan-2-yl)-4-methyloxazole | pitt.edu |
| Halogenation | Halide (acidic) | Vinyl halide | 2-(Halovinyl)-4-methyloxazole | pitt.edu |
| Desilylation/Coupling | Aryl Iodide, Bu₄NF, Pd Catalyst | Arylethynyl | 2-(Arylethynyl)-4-methyloxazole | thieme-connect.comsorbonne-universite.fr |
Integration in Supramolecular Chemistry and Nanorotor Design
Supramolecular chemistry, which focuses on non-covalent interactions, has found a valuable tool in ethynyl-functionalized molecules. d-nb.info The ethynyl group in 2-ethynyl-4-methyloxazole can act as a hydrogen bond donor through its acidic C-H bond, participating in C-H···O or C-H···N interactions that guide the assembly of molecules into larger, ordered structures. acs.org This property is crucial for crystal engineering, where predictable packing motifs are desired. acs.org
A particularly exciting application is in the design of molecular machines, such as nanorotors. The linear, rigid geometry of the acetylene linker is ideal for constructing components that can undergo controlled rotational motion. chemrxiv.org The ethynyl oxazole can serve as a key part of the rotor or stator component in these complex assemblies. For example, ethynyl heterocycles have been used in the creation of four-component supramolecular nanorotors where the rate of rotation can be controlled. chemrxiv.orgchemrxiv.org The oxazole unit provides a stable anchor and specific steric and electronic properties, while the ethynyl linker allows for free axial rotation. chemrxiv.org
Development of Novel Functionalization Methodologies Utilizing the Ethynyl Oxazole Motif
The unique reactivity of the ethynyl oxazole motif has spurred the development and refinement of synthetic methodologies. The Sonogashira cross-coupling reaction is a cornerstone technique for both the synthesis of 2-ethynyl-4-methyloxazole (from a 2-halooxazole) and for its subsequent elaboration by coupling it to aryl or heteroaryl halides. chemrxiv.orgthieme-connect.com Modified Sonogashira protocols, such as those involving in situ desilylation with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), have been developed to streamline the synthesis of complex derivatives. thieme-connect.comsorbonne-universite.frresearchgate.net
Click chemistry represents another major area of methodological advancement. The high efficiency and functional group tolerance of the azide-alkyne cycloaddition make it a preferred method for conjugating the ethynyl oxazole to other molecules, including biomolecules and polymers, with high yields and purity. chemrxiv.orgrsc.org Research has also focused on optimizing reaction conditions to account for the inherent sensitivity of the oxazole ring, particularly towards acidic conditions, leading to the development of milder, more tolerant protocols. chemrxiv.orgchemrxiv.org
Application as Linkers in Advanced Chemical Systems
The rigid, linear nature of the ethynyl group makes 2-ethynyl-4-methyloxazole an excellent candidate for use as a linker or spacer in advanced chemical systems. This property is highly sought after in medicinal chemistry for structure-activity relationship (SAR) studies, where precise control over the distance and orientation between two pharmacophores is required. researchgate.netacs.org
Acetylene linkers provide a linear geometry that avoids bending, while still permitting axial rotation. chemrxiv.org This characteristic has been exploited in linking the oxazole core to other heterocyclic systems to create novel drug candidates or molecular probes. rsc.org For example, a triazole ring, formed via a click reaction with the ethynyl group, can act as a linker to join a 4,5-diphenyloxazole (B1616740) unit to various aryl groups in the design of inhibitors for bacterial adherence. rsc.org In the context of supramolecular chemistry, these linkers are fundamental to building complex, multi-component systems where the spatial relationship between parts is critical for function. chemrxiv.org
Q & A
Basic Research Questions
Q. What conventional synthetic methods are applicable for preparing 2-ethynyl-4-methyloxazole?
- Methodology : The Robinson-Gabriel synthesis (cyclodehydration of acylated α-hydroxyamides) and Fischer oxazole synthesis (reaction of cyanohydrins with aldehydes under acidic conditions) are foundational approaches . For 2-ethynyl-4-methyloxazole, cyclization reactions using ethynylating agents (e.g., acetylene derivatives) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are commonly employed .
- Key Considerations : Monitor reaction kinetics and intermediates via TLC or NMR to optimize yield.
Q. How can spectroscopic techniques characterize the structure of 2-ethynyl-4-methyloxazole?
- Methodology :
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and ethynyl (δ ~2.8–3.2 ppm) protons, with aromatic oxazole protons at δ ~7.5–8.5 ppm .
- IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₂O).
Q. What are the key physicochemical properties of 2-ethynyl-4-methyloxazole relevant to reactivity?
- Properties :
- Weak Basicity : pKa ~1.5–2.5 due to the oxazole nitrogen .
- Electrophilicity : Ethynyl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Experimental Design : Solubility tests in polar (DMSO, MeOH) vs. non-polar solvents (hexane) guide reaction medium selection .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., DAST-mediated synthesis) influence oxazole ring formation?
- Mechanistic Insight : DAST (diethylaminosulfur trifluoride) activates β-ketoamides to form fluoroacetals, enabling cyclization into 4-acyloxazoles . For 2-ethynyl-4-methyloxazole, side reactions (e.g., over-fluorination) require strict temperature control (0–5°C) and anhydrous conditions .
- Data Contradictions : Conflicting reports on DAST efficiency in ethynyl-substituted systems suggest solvent polarity (e.g., CH₂Cl₂ vs. THF) critically impacts regioselectivity .
Q. What green synthetic approaches improve sustainability in 2-ethynyl-4-methyloxazole synthesis?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and energy consumption .
- Ionic Liquids : Enhance regioselectivity and recyclability (e.g., [BMIM]BF₄ as solvent/catalyst) .
- Flow Chemistry : Enables continuous production with >90% yield and reduced waste .
- Challenges : Scalability of green solvents for large-scale ethynylation remains unverified .
Q. How can computational modeling predict the bioactivity of 2-ethynyl-4-methyloxazole derivatives?
- Approach :
- Docking Studies : Simulate interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. nitro groups) with antimicrobial IC₅₀ values .
- Limitations : Accuracy depends on force-field parameters for ethynyl group conformational flexibility .
Q. What strategies functionalize the ethynyl group without disrupting the oxazole core?
- Methodology :
- Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides under inert atmosphere .
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., fluorescent probes) .
- Optimization : Use Cu(I) catalysts with tris(benzyltriazolylmethyl)amine (TBTA) to minimize oxazole ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
